7-Ethoxyquinoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxyquinoline-4(1H)-thione (EQT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. EQT is a sulfur-containing quinoline derivative that exhibits unique chemical and biological properties, making it an attractive target for research and development.
Mechanism of Action
The mechanism of action of 7-Ethoxyquinoline-4(1H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, a protein involved in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. This compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in the programmed cell death pathway. It has also been shown to inhibit cell proliferation by arresting the cell cycle at various stages. Additionally, this compound has been reported to modulate immune responses by activating T cells and enhancing cytokine production.
Advantages and Limitations for Lab Experiments
7-Ethoxyquinoline-4(1H)-thione has several advantages for lab experiments, including its ease of synthesis, low cost, and broad spectrum of biological activities. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of this compound in experimental systems.
Future Directions
Several future directions for 7-Ethoxyquinoline-4(1H)-thione research can be identified, including the development of novel this compound derivatives with improved biological activities and the investigation of the mechanism of action of this compound in various cellular processes. Additionally, this compound can be explored for its potential applications in material science, including the synthesis of novel polymers and materials with unique properties. Overall, this compound represents a promising target for research and development in various fields, and further studies are warranted to fully explore its potential applications.
Scientific Research Applications
7-Ethoxyquinoline-4(1H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer activities. This compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have potent antifungal activity against Candida albicans and Cryptococcus neoformans, two common fungal pathogens.
properties
CAS RN |
178984-15-1 |
---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
7-ethoxy-1H-quinoline-4-thione |
InChI |
InChI=1S/C11H11NOS/c1-2-13-8-3-4-9-10(7-8)12-6-5-11(9)14/h3-7H,2H2,1H3,(H,12,14) |
InChI Key |
GDQUCFPNNYQZQC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C(=S)C=CN2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=S)C=CN2 |
synonyms |
4(1H)-Quinolinethione,7-ethoxy-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.